1,4-Butanediol Bis(3-aminocrotonate): Synthesis, Mechanistic Pathways, and Applications in Advanced Materials
1,4-Butanediol Bis(3-aminocrotonate): Synthesis, Mechanistic Pathways, and Applications in Advanced Materials
Executive Summary
2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester —commonly referred to as 1,4-butanediol bis(3-aminocrotonate) or BGAC —is a bifunctional enamine ester with significant utility in polymer science and materials engineering. Characterized by its reactive amino and ester groups, it serves as a high-performance crosslinking agent, a non-toxic PVC stabilizer, and a critical building block for advanced polymers, such as triblock polyurea copolymers used in lithium metal batteries.
This technical guide provides an in-depth analysis of its chemical properties, a self-validating two-step synthesis methodology, and the mechanistic causality governing its formation.
Chemical Identity and Physicochemical Properties
The compound features a butenedioic acid backbone with a distinct enamine structure. The presence of the butanediyl moiety provides a flexible aliphatic chain, while the terminal aminocrotonate groups offer sites for nucleophilic substitution, condensation, and Michael addition reactions .
Table 1: Core Physicochemical Data
| Parameter | Value |
| IUPAC / Chemical Name | 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester |
| Common Synonyms | 1,4-Butanediol bis(3-aminocrotonate); 1,4-Butylene bis(β-aminocrotonate) |
| CAS Registry Number | 14205-47-1 |
| Molecular Formula | C₁₂H₂₀N₂O₄ |
| Molecular Weight | 256.30 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 147.0 °C – 151.0 °C |
| Topological Polar Surface Area | 105 Ų |
Data aggregated from authoritative chemical databases .
Synthesis Pathway and Mechanistic Causality
The industrial and laboratory synthesis of 1,4-butanediol bis(3-aminocrotonate) relies on a highly efficient, two-step sequence: Acetoacetylation followed by Amination .
Fig 1: Two-step synthesis pathway of 1,4-butanediol bis(3-aminocrotonate).
Step 1: Acetoacetylation of 1,4-Butanediol
Mechanistic Causality: Diketene is utilized due to its high atom economy and reactivity. The hydroxyl groups of 1,4-butanediol act as nucleophiles, attacking the carbonyl carbon of the diketene lactone ring. This ring-opening transesterification is highly exothermic. Strict thermal control (60–80 °C) is mandatory; temperatures exceeding 80 °C induce spontaneous diketene polymerization, while temperatures below 60 °C stall the reaction, leading to hazardous accumulation of unreacted diketene.
Self-Validating Protocol:
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Preparation: Charge a dry, nitrogen-purged jacketed reactor with 1,4-butanediol (1.0 eq) and a catalytic amount of triethylamine (0.01 eq) to enhance nucleophilicity.
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Thermal Regulation: Heat the mixture to an internal temperature of 60 °C.
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Addition: Introduce diketene (2.1 eq) dropwise over 2 hours. Critical Control Point: Modulate the addition rate and utilize an external cooling bath to maintain the internal temperature strictly between 60 °C and 75 °C.
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Reaction Maturation: Stir the mixture for an additional 2 hours at 70 °C.
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Validation: Sample the mixture for Gas Chromatography (GC). The reaction is deemed complete when residual 1,4-butanediol is <0.5%.
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Purification: Apply vacuum (50 mbar) at 70 °C to strip volatile byproducts, yielding crude 1,4-butanediol bis(acetoacetate).
Step 2: Amination to Bis(3-aminocrotonate)
Mechanistic Causality: The conversion of the β -keto ester to a β -amino- α,β -unsaturated ester (enamine) proceeds via an imine intermediate. The imine rapidly tautomerizes to the enamine form. This tautomerization is thermodynamically driven by the formation of an extended π -electron conjugation system between the carbon-carbon double bond and the ester carbonyl . Water is generated as a byproduct and must be actively removed to prevent reverse hydrolysis and drive the equilibrium forward.
Self-Validating Protocol:
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Solvation: Dissolve the crude 1,4-butanediol bis(acetoacetate) in absolute ethanol within a reactor equipped with a Dean-Stark apparatus or distillation column.
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Amination: Bubble anhydrous ammonia gas (NH₃) into the solution at a controlled rate (or add 25% aqueous ammonia). Maintain the temperature below 40 °C initially to suppress side-product formation.
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Dehydration: Gradually raise the temperature to 60 °C and hold for 4–6 hours. Continuously remove the water of reaction via azeotropic distillation.
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Crystallization: Once GC confirms the disappearance of the bis(acetoacetate) precursor, cool the mixture to 5 °C to induce crystallization.
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Isolation & Validation: Filter the white to light-yellow crystals. Dry in a vacuum oven at 40 °C. Validate the final product by ensuring the moisture content is ≤0.5% (via Karl Fischer titration) and purity is ≥96.0% (via GC).
Applications in Advanced Polymer Science
While traditionally used as a non-toxic, heavy-metal-free thermal stabilizer for PVC (acting as an HCl scavenger during polymer degradation), recent breakthroughs have positioned 1,4-butanediol bis(3-aminocrotonate) as a critical monomer in next-generation energy storage systems.
Triblock Polyurea Copolymers for Lithium Metal Batteries
Lithium metal anodes suffer from dendrite growth and severe volume expansion during charge/discharge cycles. To mitigate this, researchers have engineered artificial Solid Electrolyte Interphases (SEI) using robust, flexible polyurea copolymers .
In this architecture, 1,4-butanediol bis(3-aminocrotonate) acts as a soft block . Its flexible butanediyl chain and polar ester groups provide high lithium-ion conductivity (similar to polyethylene oxide), while its terminal amines react with diisocyanates to form strong, hydrogen-bonded urea linkages.
Fig 2: Integration of the ester into a polyurea copolymer for Li-ion SEI.
Quality Control and Analytical Specifications
To ensure the integrity of the synthesized ester for sensitive applications (such as battery SEI films or pharmaceutical intermediates), the following analytical specifications must be strictly adhered to:
Table 2: Analytical Validation Matrix
| Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to light yellow crystalline powder |
| Structural Identity | ¹H-NMR (CDCl₃) | Conforms (Characteristic vinylic proton at ~4.5 ppm) |
| Purity | Gas Chromatography (FID) | ≥ 96.0% Area |
| Melting Point | Capillary Method | 147.0 °C – 151.0 °C |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% w/w |
References
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Kudaibergenov, S. E., et al. "Preparation and Characterization of Novel Polymeric Betaines Based on Aminocrotonates". ResearchGate. URL:[Link]
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Xie, J., et al. "Rational Design of a Robust Flexible Triblock Polyurea Copolymer Protective Layer for High-Performance Lithium Metal Batteries". ACS Applied Materials & Interfaces. URL:[Link]
